molecular formula C23H24N4O4 B2656562 2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-69-4

2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2656562
CAS No.: 899985-69-4
M. Wt: 420.469
InChI Key: HRPIRADAOITQLX-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a morpholinopyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxybenzamide: Lacks the morpholinopyridazinyl moiety, making it less complex.

    N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Lacks the methoxy groups, which may affect its reactivity and properties.

Uniqueness

2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the presence of both methoxy groups and a morpholinopyridazinyl moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-29-18-6-7-19(21(15-18)30-2)23(28)24-17-5-3-4-16(14-17)20-8-9-22(26-25-20)27-10-12-31-13-11-27/h3-9,14-15H,10-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPIRADAOITQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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